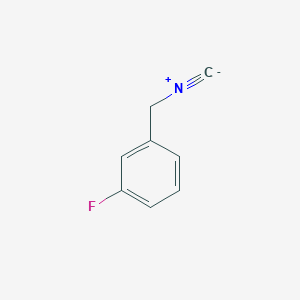![molecular formula C12H10N2O3 B3337239 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile CAS No. 59832-13-2](/img/structure/B3337239.png)
2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Mechanistic Insights into Compound Reactivity
A study focusing on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds provides mechanistic insights that could be relevant to understanding the behavior of similar complex molecules, including "2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile." This research highlights the significance of the γ-hydroxymethyl group in the reactivity of these compounds and suggests a hydride transfer mechanism as a potential route in their transformations (T. Yokoyama, 2015).
Amyloid Imaging for Alzheimer's Disease
Research on amyloid imaging ligands, including studies on compounds structurally related to "this compound," has been instrumental in advancing our understanding of Alzheimer's disease. These studies have led to the development of PET amyloid imaging techniques, enabling early detection and evaluation of new anti-amyloid therapies (A. Nordberg, 2007).
Environmental and Toxicological Studies
The environmental impact and toxicological profile of herbicides, particularly those structurally similar to "this compound," have been a subject of extensive research. Studies have explored their persistence in various environmental compartments and their potential toxic effects, contributing valuable information for the assessment of environmental risks and safety regulations (Natana Raquel Zuanazzi, N. C. Ghisi, E. C. Oliveira, 2020).
Biotechnological Applications
Research on biotechnological routes based on lactic acid production from biomass highlights the potential of using complex organic molecules, including those related to "this compound," as feedstocks for producing valuable chemicals through biotechnological processes. This approach not only offers a sustainable alternative to chemical synthesis but also opens up possibilities for creating a variety of bioproducts (Chao Gao, Cuiqing Ma, P. Xu, 2011).
Mecanismo De Acción
Target of Action
The primary target of 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile is the MurB protein of Staphylococcus aureus . This protein plays a crucial role in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall.
Mode of Action
The compound interacts with the MurB protein by docking into its active site . This interaction inhibits the function of the MurB protein, thereby disrupting the synthesis of peptidoglycan and affecting the integrity of the bacterial cell wall.
Biochemical Pathways
The inhibition of the MurB protein affects the peptidoglycan biosynthesis pathway . This leads to the weakening of the bacterial cell wall, which can result in cell lysis and death. The downstream effects include the disruption of bacterial growth and proliferation.
Pharmacokinetics
Its solubility in organic solvents such as ethanol and methanol suggests that it may have good absorption and distribution characteristics.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of the bacterial cell wall and the inhibition of bacterial growth . This can lead to the death of the bacteria, making the compound potentially useful as an antimicrobial agent.
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability . For example, the compound’s activity was measured at a pH of 7.6 and a temperature of 2°C
Análisis Bioquímico
Biochemical Properties
The compound 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile has been found to interact with various enzymes and proteins. For instance, it has been shown to interact with the MurB protein of Staphylococcus aureus .
Cellular Effects
The effects of this compound on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes. It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-16-10-4-8(3-9(6-13)7-14)5-11(17-2)12(10)15/h3-5,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGOLZJKCSVYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001185192 | |
| Record name | 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001185192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59832-13-2 | |
| Record name | 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59832-13-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001185192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




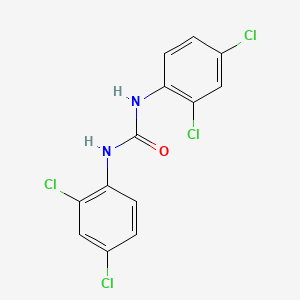

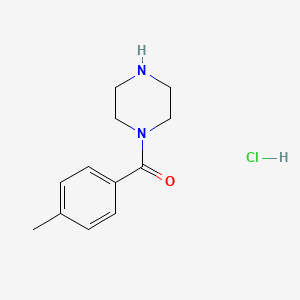
![2-fluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B3337194.png)
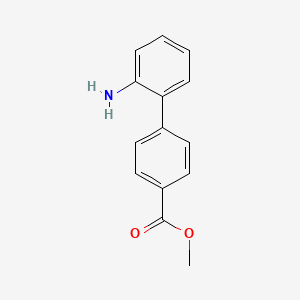
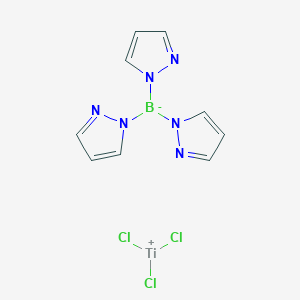
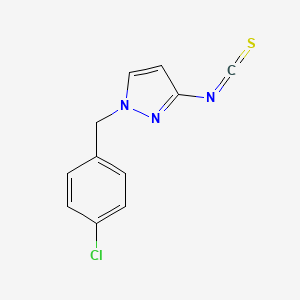



![3,3'-Dithiobis[6-nitrobenzoic acid] bis(succinimide) ester](/img/structure/B3337256.png)
